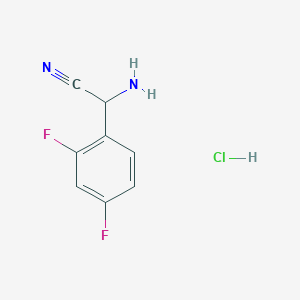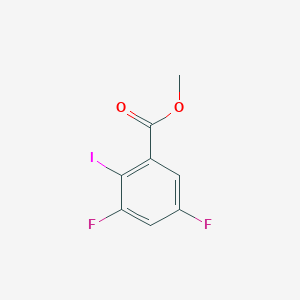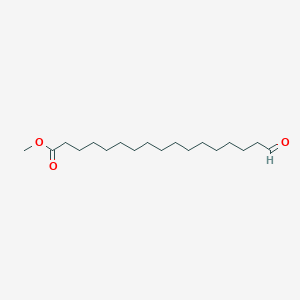![molecular formula C8H6N4O3S B15224355 N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzothiazole core with a nitro group at the 5-position, a hydroxy group at the N-position, and a carboximidamide group at the 2-position. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide can be achieved through various synthetic routes One common method involves the reaction of 2-aminobenzothiazole with nitrous acid to introduce the nitro group at the 5-positionThe final step involves the conversion of the carboxylic acid group to a carboximidamide group using appropriate reagents such as ammonium hydroxide .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydroxy group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. Its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cancer cell proliferation .
Comparison with Similar Compounds
N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the nitro and hydroxy groups, resulting in different biological activities.
5-Nitrobenzothiazole: Lacks the hydroxy and carboximidamide groups, which may affect its therapeutic properties.
N-Hydroxybenzothiazole: Lacks the nitro and carboximidamide groups, leading to variations in its chemical reactivity and applications
Properties
Molecular Formula |
C8H6N4O3S |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
N'-hydroxy-5-nitro-1,3-benzothiazole-2-carboximidamide |
InChI |
InChI=1S/C8H6N4O3S/c9-7(11-13)8-10-5-3-4(12(14)15)1-2-6(5)16-8/h1-3,13H,(H2,9,11) |
InChI Key |
PWHJOQACDKUYCE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


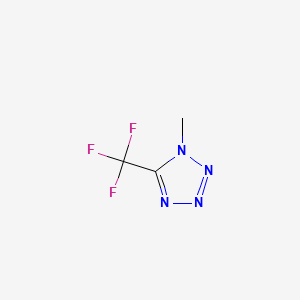
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)

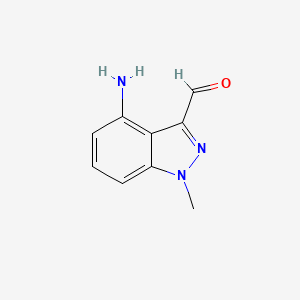
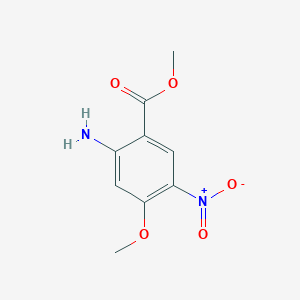

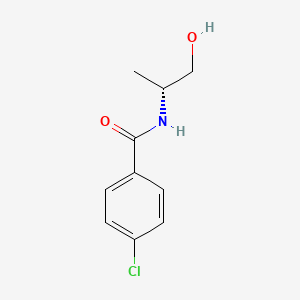

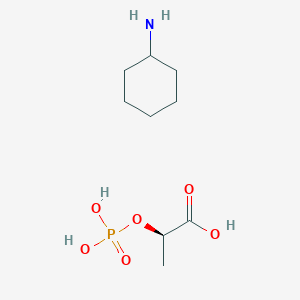
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
